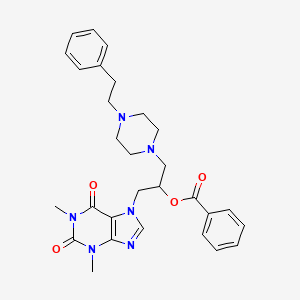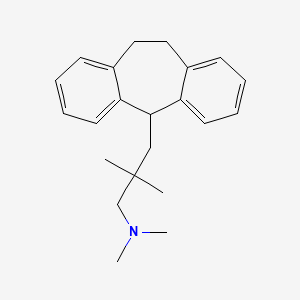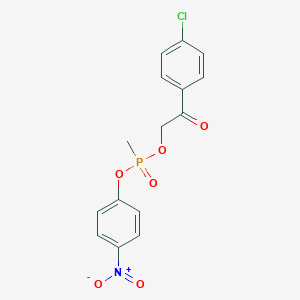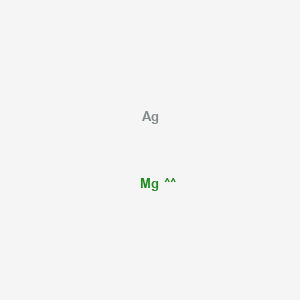
Magnesium--silver (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium–silver (1/1) is a compound consisting of equal parts magnesium and silver
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium–silver (1/1) can be synthesized through various methods. One common approach involves the direct reaction of magnesium and silver in a controlled environment. The reaction typically requires high temperatures to facilitate the formation of the compound. For instance, heating a mixture of magnesium and silver powders in an inert atmosphere can yield magnesium–silver (1/1).
Industrial Production Methods
Industrial production of magnesium–silver (1/1) may involve more sophisticated techniques such as vapor deposition or electrochemical methods. These methods ensure the purity and consistency of the compound, which is crucial for its applications in high-tech industries.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium–silver (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can react with oxygen to form magnesium oxide and silver oxide.
Reduction: It can be reduced by hydrogen or other reducing agents to yield elemental magnesium and silver.
Substitution: Magnesium–silver (1/1) can participate in substitution reactions where one of its components is replaced by another element or compound.
Common Reagents and Conditions
Common reagents used in reactions with magnesium–silver (1/1) include oxygen, hydrogen, and various acids. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from reactions involving magnesium–silver (1/1) include magnesium oxide, silver oxide, and elemental magnesium and silver, depending on the specific reaction conditions.
Applications De Recherche Scientifique
Magnesium–silver (1/1) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique properties.
Industry: The compound is used in the production of advanced materials, including alloys and coatings, due to its strength and corrosion resistance.
Mécanisme D'action
The mechanism by which magnesium–silver (1/1) exerts its effects involves several molecular targets and pathways:
Antimicrobial Action: The silver component disrupts bacterial cell membranes, leading to cell death.
Tissue Regeneration: Magnesium–silver (1/1) promotes the proliferation and migration of endothelial cells, which are crucial for angiogenesis and tissue repair.
Comparaison Avec Des Composés Similaires
Magnesium–silver (1/1) can be compared with other similar compounds, such as:
Magnesium Oxide (MgO): Unlike magnesium–silver (1/1), magnesium oxide is primarily used for its refractory properties in high-temperature applications.
Silver Nitrate (AgNO3): Silver nitrate is widely used for its antimicrobial properties, but it lacks the regenerative capabilities of magnesium–silver (1/1).
Magnesium Sulfate (MgSO4): Magnesium sulfate is used in medicine for its muscle relaxant properties, whereas magnesium–silver (1/1) has broader applications in both antimicrobial and regenerative medicine.
Magnesium–silver (1/1) stands out due to its combined properties of both magnesium and silver, making it a versatile compound with unique applications in various fields.
Propriétés
Numéro CAS |
12002-79-8 |
|---|---|
Formule moléculaire |
AgMg |
Poids moléculaire |
132.174 g/mol |
Nom IUPAC |
magnesium;silver |
InChI |
InChI=1S/Ag.Mg |
Clé InChI |
SJCKRGFTWFGHGZ-UHFFFAOYSA-N |
SMILES canonique |
[Mg].[Ag] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


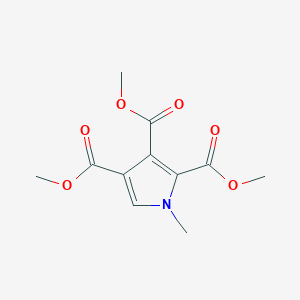

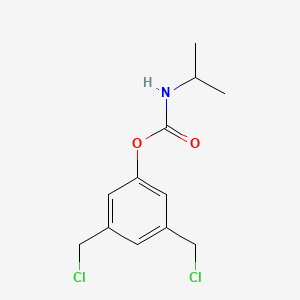
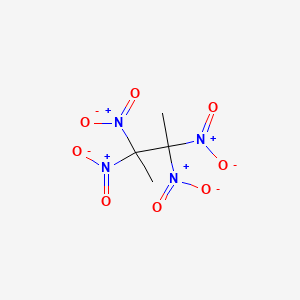
![Diethyl [(4-methoxyphenyl)methylene]biscarbamate](/img/structure/B14710988.png)
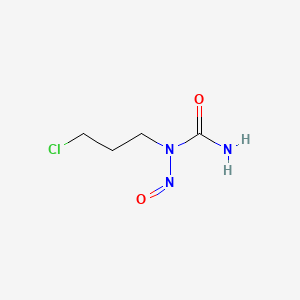
![1-(2-chloroethyl)-3-[(1R,2R)-2-(2-chloroethylcarbamoylamino)cyclohexyl]urea](/img/structure/B14711008.png)

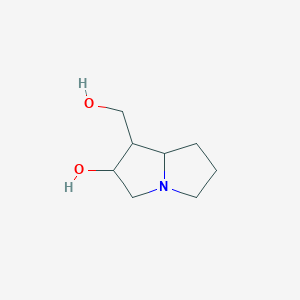
![N-[(Z)-(2,4-dioxo-1H-pyrimidin-6-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B14711032.png)

